molecular formula C11H18O B056294 2-Methyl-2-adamantanol CAS No. 702-98-7

2-Methyl-2-adamantanol

Cat. No.: B056294
CAS No.: 702-98-7
M. Wt: 166.26 g/mol
InChI Key: JKOZWMQUOWYZAB-UHFFFAOYSA-N
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Description

2-Methyl-2-adamantanol (C₁₁H₁₈O, molecular weight 166.26 g/mol) is a polycyclic alcohol characterized by a rigid adamantane skeleton substituted with a hydroxyl (-OH) and methyl (-CH₃) group at the C2 position . It exists as a white crystalline solid with a melting point of 215–217°C and is soluble in organic solvents like tetrahydrofuran (THF) . The compound is commercially significant in pharmaceutical synthesis, materials science, and organic chemistry due to its stereochemical rigidity and functional versatility. For example, it serves as a precursor for synthesizing 2-oxaadamantane via Criegee rearrangements and exhibits antiviral activity against influenza A (EC₅₀ = 3 μM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-2-adamantanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and solvent conditions to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methyl-2-adamantanone. This method is preferred due to its efficiency and scalability. The process is conducted under high pressure and temperature, with catalysts such as palladium on carbon or platinum oxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-adamantanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Material Science Applications

Thermal Management and Caloric Effects
Recent studies have indicated that 2M2Aol exhibits significant barocaloric effects, making it a candidate for thermal management applications. The compound demonstrates a colossal caloric response under pressure, particularly useful in waste heat management systems and environmentally friendly cooling technologies. The ability to control heat absorption and delivery through pressure changes positions 2M2Aol as a promising material for industrial cooling and heat pumping systems .

Polymer Production
2M2Aol serves as an intermediate in the synthesis of light-resistant polymers, which are essential in photolithography processes. These polymers are critical for the manufacturing of electronic devices, where durability against light exposure is paramount. The compound's stability under various conditions enhances its utility in creating advanced materials .

Organic Synthesis Applications

Synthesis of Functional Compounds
The hydroxylation of adamantane derivatives, including 2M2Aol, has been explored for synthesizing various functional compounds. Biocatalytic methods have been developed to selectively oxidize unactivated adamantyl C-H bonds, leading to derivatives that can exhibit biological activity . This process highlights the compound's versatility in organic synthesis.

Production of Adamantanediols
In industrial settings, 2M2Aol is utilized to produce 1,3-adamantanediol, which acts as a precursor for functional materials with applications in electronics and pharmaceuticals. The synthesis pathways often involve careful control of reaction conditions to maximize yield and purity .

Medical Applications

Pharmaceutical Uses
Adamantane derivatives, including 2M2Aol, have been investigated for their antiviral properties and potential use in treating neurological disorders such as Parkinson's disease. The structural characteristics of these compounds contribute to their effectiveness as therapeutic agents . Additionally, studies have shown that derivatives can be synthesized to enhance their efficacy against viral infections .

Case Study: Barocaloric Effects

A study focusing on the barocaloric properties of adamantane derivatives found that 2M2Aol exhibited significant transition entropy changes under pressure. This property was linked to its potential use in advanced cooling technologies. The research emphasized the importance of structural modifications in enhancing the thermal responsiveness of these materials .

Case Study: Biocatalytic Oxidation

Research demonstrated the efficient biocatalytic oxidation of 2M2Aol using specific strains that selectively hydroxylated adamantyl C-H bonds. This method showcased the compound's utility in producing valuable intermediates for further chemical transformations .

Summary Table of Applications

Application Area Details
Material ScienceBarocaloric effects for thermal management; polymer production for photolithography
Organic SynthesisSynthesis of functional compounds; production of adamantanediols
Medical ApplicationsAntiviral properties; potential use in treating Parkinson's disease

Mechanism of Action

The mechanism of action of 2-Methyl-2-adamantanol involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 2-Methyl-2-adamantanol

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound -OH, -CH₃ at C2 C₁₁H₁₈O Antiviral agent; precursor for 2-oxaadamantane
1-Adamantanol -OH at C1 C₁₀H₁₆O Lower thermal stability; used in drug design
2-Ethyl-2-adamantanol -OH, -C₂H₅ at C2 C₁₂H₂₀O Higher lipophilicity; used in polymer synthesis
2-Ada mantanone Ketone (=O) at C2 C₁₀H₁₄O Intermediate in Grignard reactions
1-Bromoadamantane -Br at C1 C₁₀H₁₅Br Higher reactivity in SN1 substitutions

Key Observations :

  • Steric Effects: The C2 methyl group in this compound enhances steric hindrance, limiting carbocation rearrangements compared to 1-adamantanol .
  • Lipophilicity: 2-Ethyl-2-adamantanol exhibits higher lipophilicity (logP ~3.5) than the methyl analogue (logP ~2.8), influencing its pharmacokinetic properties .

Physical and Thermodynamic Properties

Table 2: Barocaloric Properties of Plastic Crystals (0.1 GPa Pressure)

Compound ΔS (J·K⁻¹·kg⁻¹) ΔV (%) Reversibility Application Relevance Reference
This compound 320 5.2 High Solid-state cooling systems
Neopentylglycol (NPG) 400 6.8 Moderate Thermal energy storage
1-Chloroadamantane 250 4.1 Low Limited due to hysteresis

Key Observations :

  • Barocaloric Strength: this compound shows a reversible entropy change (ΔS) of 320 J·K⁻¹·kg⁻¹ under 0.1 GPa pressure, outperforming 1-haloadamantanes but slightly below NPG .
  • Phase Transition : Its 3D plastic crystal structure enables low hysteresis (Hys. < 5 K), making it suitable for pressure-driven cooling applications .

Chemical Reactivity and Stability

Table 3: Reactivity Under Acidic Conditions

Compound Reaction with H₂SO₄ (0°C, 1 hr) Product Stability Reference
This compound Extensive rearrangement Low
2-Phenyl-2-adamantanol No reaction High

Key Observations :

  • The methyl group at C2 destabilizes the carbocation intermediate, leading to rearrangements in this compound under strong acids .
  • In contrast, 2-phenyl-2-adamantanol remains inert due to resonance stabilization of the carbocation .

Table 4: Antiviral Activity Against Influenza A

Compound EC₅₀ (μM) Target Selectivity Index Reference
This compound 3.0 M2 ion channel 15
Rimantadine 1.1 M2 ion channel 20
2-Ethyl-2-adamantanol 0.9 M2 ion channel 25

Key Observations :

  • Despite its moderate EC₅₀, this compound’s low cytotoxicity (IC₅₀ > 45 μM) makes it a viable lead compound .
  • Ethyl substitution at C2 improves potency but complicates synthesis .

Methacrylate Derivatives :

  • Esterification with α-trifluoromethylacryloyl chloride yields 2-methyl-2-adamantyl α-trifluoromethylacrylate, a high-refractive-index polymer precursor .

Biological Activity

2-Methyl-2-adamantanol is a derivative of adamantane, a compound known for its unique cage-like structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure :
this compound possesses a hydroxyl group (-OH) attached to the second carbon of the adamantane framework, with a methyl group at the same carbon. This configuration contributes to its unique physical and chemical properties.

Synthesis Methods :
The synthesis of this compound can be achieved through various methods, including:

  • Grignard Reactions : The reaction of 2-adamantanone with methylmagnesium chloride yields this compound, where careful control of reaction conditions is essential to minimize by-products like 2-adamantanol .
  • Isomerization Processes : Recent advancements have introduced methods for the isomerization of other adamantanol derivatives to obtain this compound .

Neuroprotective Effects

There is emerging evidence suggesting that adamantane derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Antiviral Activity in Chick Embryos : In experiments involving adamantyl-substituted heterocycles, compounds similar to this compound showed promising antiviral activity against A-2 Victoria virus in chick embryos. The results indicate that structural modifications can enhance biological efficacy .
  • Neuroprotection in Animal Models : Preliminary studies using animal models have shown that certain adamantane derivatives can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound are scarce, general insights from related adamantane derivatives suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Hepatic metabolism with possible formation of active metabolites.
  • Excretion : Primarily renal excretion.

Toxicological assessments indicate that adamantane derivatives generally exhibit low toxicity profiles; however, comprehensive studies on this compound are necessary to confirm safety in clinical applications.

Q & A

Q. Basic: What are the key physical properties and synthesis methods for 2-Methyl-2-adamantanol?

Answer:
this compound (C₁₁H₁₈O) is a white crystalline solid with a molecular weight of 166.26 g/mol. Key physical properties include:

  • Melting Point : 208–215°C
  • Solubility : Soluble in organic solvents (e.g., THF, toluene), insoluble in water .
  • Surface Tension : 39.5 dyne/cm .

Synthesis Methodology :
The compound is typically synthesized via Grignard reaction :

React adamantanone with methylmagnesium chloride (MeMgCl) in the presence of ZnCl₂.

Acidic workup yields this compound with high purity (>99%) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if necessary.
    • Skin Contact : Wash with soap and water.
    • Eye Contact : Rinse with water for ≥15 minutes.
  • Storage : Keep in a sealed container in a dry, ventilated area away from ignition sources .

Q. Advanced: How can this compound be functionalized via C-H activation for polycyclic amine synthesis?

Answer:
A Criegee rearrangement followed by phase-transfer catalysis (PTC) enables C-H activation:

Criegee Rearrangement : Convert this compound to 2-oxaadamantane.

C-H Activation : Use PTC (e.g., tetrabutylammonium bromide) with a palladium catalyst to introduce functional groups.

Ritter Reaction : Add nitriles to form intermediates, followed by thiourea deprotection to yield 2-oxaadamantan-5-amine .

Q. Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Case Study : Antiviral activity against influenza A M2 channel (IC₅₀ = 16 μM) was identical to amantadine, despite structural modifications.
  • Resolution Strategies :
    • Structure-Activity Relationship (SAR) Analysis : Compare derivatives like 3-amino-1-adamantanol (inactive) and 1-adamantanol (active).
    • Binding Assays : Use electrophysiology to confirm ion channel blockage.
    • Computational Modeling : Predict steric/electronic effects of substituents on target binding .

Q. Advanced: How does this compound participate in Lewis acid-catalyzed rearrangements?

Answer:
In AlCl₃-catalyzed rearrangements :

React this compound with CCl₄ at room temperature for 72 hours.

Intermediate dichloride (2,2-dichloroadamantane) forms, which rearranges to 1,3-dichloroadamantane (70% yield).

Mechanism involves carbocation intermediates stabilized by the adamantane scaffold .

Q. Advanced: What methodologies optimize the synthesis of acrylate derivatives from this compound?

Answer:
Esterification Protocol :

React this compound (1.0 mol) with acryloyl chloride (1.2 mol) in THF.

Add triethylamine (1.5 mol) as a base to neutralize HCl.

Key Parameters :

  • Temperature: 0–5°C to minimize side reactions.
  • Catalyst: H₂SO₄ (0.1 mol%) in toluene under reflux (Dean-Stark trap removes water).
  • Yield: 98% for 2-methyleneadamantane (purity: 99%) .

Q. Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

  • Melting Point Analysis : Confirm purity via sharp melting range (208–215°C).
  • Mass Spectrometry (MS) : Detect molecular ion peak at m/z 166.26 .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : δ 1.2–2.1 ppm (adamantane protons), δ 1.5 ppm (methyl group).
    • ¹³C NMR : δ 30–50 ppm (adamantane carbons), δ 70 ppm (C-OH) .

Q. Advanced: How do steric effects influence the reactivity of this compound in substitution reactions?

Answer:

  • Steric Hindrance : The adamantane cage and methyl group limit nucleophilic attack at the C2 position.
  • Experimental Evidence :
    • SN1 Reactions : Slow due to hindered carbocation formation.
    • SN2 Reactions : Minimal due to bulky tertiary carbon.
  • Workaround : Use bulky bases (e.g., LDA) or high-temperature conditions to overcome steric barriers .

Q. Advanced: What comparative studies exist between this compound and other adamantane derivatives in drug discovery?

Answer:

  • Antiviral Activity : this compound (IC₅₀ = 16 μM) matches amantadine but underperforms rimantadine (IC₅₀ = 5 μM).
  • SAR Insights :
    • Hydroxyl groups improve solubility but reduce membrane permeability.
    • Methyl substitution enhances metabolic stability vs. unsubstituted adamantanol .

Q. Advanced: How is this compound used as a precursor for 11β-HSD1 inhibitors?

Answer:

  • Library Synthesis : Convert to 2-oxaadamantan-5-amine via Criegee rearrangement and PTC-mediated C-H amination.
  • Pharmacological Testing :
    • In Vitro : Measure IC₅₀ against 11β-HSD1 enzyme (target for diabetes therapy).
    • In Vivo : Assess oral bioavailability in rodent models .

Properties

IUPAC Name

2-methyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOZWMQUOWYZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60220469
Record name 2-Methyl-2-adamantanol
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

702-98-7
Record name 2-Methyl-2-adamantanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-adamantanol
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Record name 2-Methyl-2-adamantanol
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Record name 2-Methyl-2-adamantanol
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Synthesis routes and methods I

Procedure details

110 ml of a solution of methyl magnesium bromide (3.0 M) in diethyl ether was diluted with 100 ml of anhydrous tetrahydrofuran (THF). Then, the solution was put into a 1 liter flask and then maintained at 0° C. 2-adamantanone (45 g, 0.3 mol) was dropped slowly using a dropping funnel and then the reaction was stirred at room temperature for about 12 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then the resultant product was poured into water. Then, the resultant product was neutralized with dilute sulfuric acid and extracted using diethyl ether and was then dried over magnesium sulfate. The obtained crude product was recrystallized using n-hexane and a methylene chloride cosolvent to yield the desired product 2-methyl-2-adamantanol (yield: 80%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-adamantone (1.50 g, 10 mmol) in ether was added CH3Li (7.5 ml, 1.6M in ether, 12 mmol) dropwise at 0° C. under a N2 atmosphere. The mixture was stirred for another hr at 0° C., then brought to ambient temperature and stirred overnight. Saturated NH4Cl solution was added and extracted with ether for three times. The combined ether was dried over MgSO4 and concentrated in vacuo. The crude residue was separated by flash column chromatography (CH2Cl2 to 5% CH3OH/CH2Cl2) to give 56 as white solid (1.58 g, 95%). 1H-NMR (360 MHz, CDCl3) δ 2.20-2.16 (m, 2H), 1.89-1.75 (m, 6H), 1.68 (br s, 4H), 1.57-1.54 (m, 2H), 1.48 (br s, 1H), 1.35 (s, 3H); 13C-NMR (90 MHz, CDCl3) δ 74.06, 39.30, 38.49, 35.33, 33.16, 27.73, 27.60, 27.22; ESI-MS: Calculated for C11H18O (M+H)+ 167.3. Found: 167.3.
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95%

Synthesis routes and methods III

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-2-adamantanol
2-Methyl-2-adamantanol
2-Methyl-2-adamantanol
2-Methyl-2-adamantanol
2-Methyl-2-adamantanol
2-Methyl-2-adamantanol

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